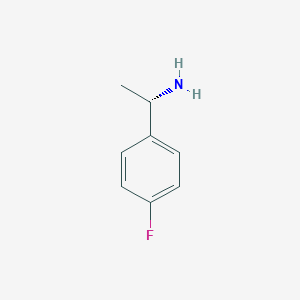

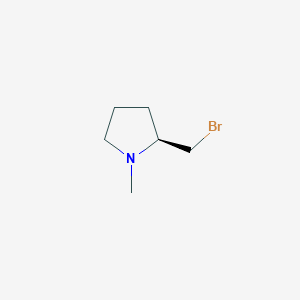

(S)-2-(Bromomethyl)-1-methylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

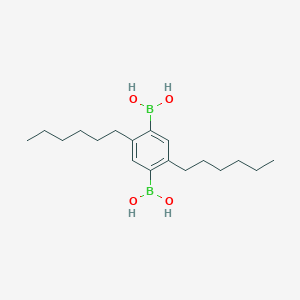

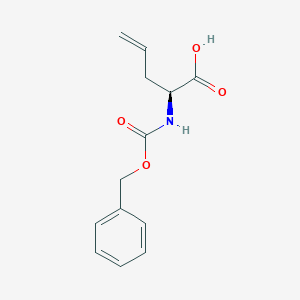

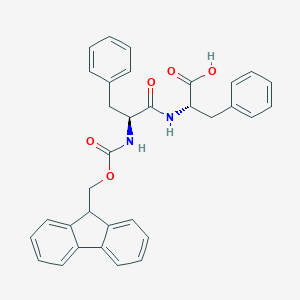

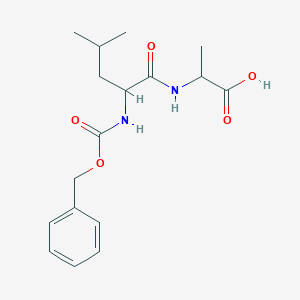

(S)-2-(Bromomethyl)-1-methylpyrrolidine is a chiral compound that serves as a key intermediate in the synthesis of various pyrrolidine derivatives. These derivatives are of significant interest due to their presence in numerous bioactive molecules and potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in the literature. For instance, an efficient synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine from trans-4-hydroxy-L-proline has been described, where a tethered aminohydroxylation is a key step in introducing amino alcohol functionality . Additionally, 1-arylmethyl-2-(bromomethyl)aziridines have been transformed into 2-aminopentanedinitriles, which then served as substrates for the synthesis of novel 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones . These methods highlight the versatility of bromomethylated pyrrolidine intermediates in synthesizing complex pyrrolidine structures.

Molecular Structure Analysis

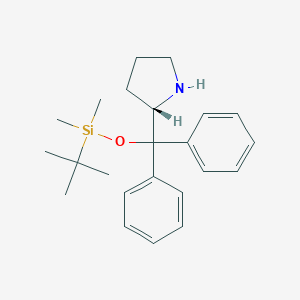

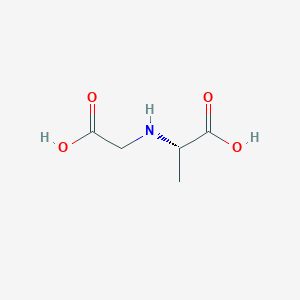

The molecular structure of pyrrolidine derivatives can be complex, with multiple chiral centers. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters involves stereoselective reactions and the use of two-dimensional NMR techniques to unambiguously assign the 1H and 13C NMR signals . This level of structural complexity is indicative of the challenges faced in the synthesis and analysis of such molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidine derivatives often require careful control of reaction conditions to achieve the desired stereochemistry. For instance, the base-induced ring opening of 2-(bromomethyl)aziridines and subsequent transformations demonstrate the intricate reaction mechanisms that can occur with bromomethylated intermediates . The stereoselective reaction of osmium tetraoxide with dehydroproline derivatives also exemplifies the precision needed in such syntheses .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-2-(Bromomethyl)-1-methylpyrrolidine are not detailed in the provided papers, the properties of related compounds suggest that these molecules are likely to be sensitive to reaction conditions, such as pH and temperature, due to the presence of labile functional groups and chiral centers. The solubility in organic solvents and reactivity towards nucleophiles and bases would be important considerations in their handling and use in further chemical transformations .

Applications De Recherche Scientifique

Bromodomain Inhibitors Development

One significant application of derivatives similar to "(S)-2-(Bromomethyl)-1-methylpyrrolidine" is in the development of bromodomain inhibitors. N-Methylpyrrolidone, a related compound, has been explored for its potential to mimic acetyl-lysine, aiding in the inhibition of bromodomain-containing proteins. This application underscores the importance of such compounds in the discovery of new therapeutics targeting epigenetic regulations (Hilton-Proctor et al., 2020).

Antimicrobial Activity

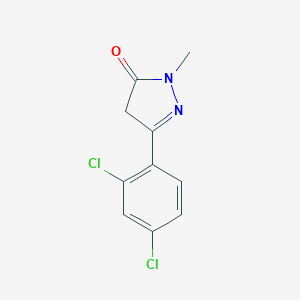

The synthesis of novel succinimide derivatives using structures akin to "(S)-2-(Bromomethyl)-1-methylpyrrolidine" has shown promising in vitro antifungal activities. This suggests the potential of these compounds as novel fungicides, highlighting their significance in addressing challenges in fungal infections (Cvetković et al., 2019).

Corrosion Inhibition for Oil and Gas Wells

In the field of materials science, certain derivatives of "(S)-2-(Bromomethyl)-1-methylpyrrolidine" have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. The development of novel cationic surfactants based on this framework demonstrates the compound's utility in enhancing the durability and longevity of industrial infrastructure (Hegazy et al., 2016).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be described.

Orientations Futures

This involves discussing potential future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms.

For a specific compound like “(S)-2-(Bromomethyl)-1-methylpyrrolidine”, you would need to consult scientific literature or databases for detailed information. Please note that not all compounds will have information available for all these categories. Some compounds may not have been thoroughly studied, and therefore, information on them may be limited.

Propriétés

IUPAC Name |

(2S)-2-(bromomethyl)-1-methylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALAMZZQDJIIJX-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Bromomethyl)-1-methylpyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.